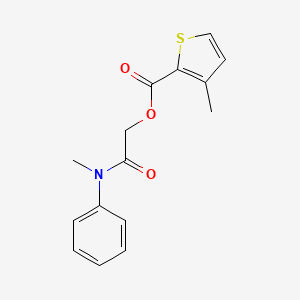

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at position 3, linked to a 2-(methyl(phenyl)amino)-2-oxoethyl ester moiety. The compound’s core structure combines aromatic (phenyl) and heteroaromatic (thiophene) components with functional groups (amide-like amino-oxoethyl and ester) that are common in pharmacologically active molecules.

Properties

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-8-9-20-14(11)15(18)19-10-13(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFOABDBHDIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol or methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives of thiophene compounds exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 cells. For instance, derivatives related to this compound have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating significant antiproliferative effects .

- The mechanism of action appears to involve disruption of cellular processes specific to cancer cells, suggesting that this compound could be developed further as a targeted cancer therapy.

-

Drug Development

- The structural characteristics of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate make it a valuable scaffold for the development of new pharmaceuticals. Its ability to modulate biological pathways can be exploited in designing drugs targeting specific diseases.

- Studies utilizing computational methods (in silico studies) have indicated favorable drug-like properties, making it a candidate for further optimization in drug design .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the thiophene ring or the amino acid side chain can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

- In Vitro Studies

- A series of synthesized derivatives were tested for their anticancer properties, revealing that modifications at specific positions on the thiophene ring significantly affected their efficacy. For example, compounds with electron-withdrawing groups showed improved activity against certain cancer cell lines .

- Mechanistic Insights

Potential Future Applications

Given the promising results from preliminary studies, future research may explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer treatments.

- Targeted Delivery Systems : Developing novel drug delivery mechanisms that enhance the bioavailability and efficacy of this compound.

- Broader Therapeutic Uses : Exploring applications beyond oncology, such as in neurodegenerative diseases or infectious diseases where similar mechanisms of action may apply.

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues of Thiophene Carboxylates

Substituent Variations on Thiophene and Aromatic Groups

- [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate (ECHEMI, 2022): This analog differs in the substitution pattern: the phenyl group has a methoxy substituent at position 2, and the thiophene bears a methyl group at position 5 instead of position 3.

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (Li et al., 2013): Features bromo, cyano, and sulfanyl substituents on the thiophene.

Tetrahydrobenzo[b]thiophene Derivatives

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Incorporates a saturated tetrahydrobenzo ring fused to thiophene, increasing rigidity and hydrophobicity. The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound’s methylphenyl group .

Functional Group Comparisons

Amino-Oxoethyl vs. Amide Linkages

- Methyl 2-(thiophene-2-carboxamido)benzoate (Singh et al., 2012): Replaces the amino-oxoethyl group with a carboxamido linkage.

- Compound 2 (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Uses a cyclohexenyl-carbonyl amide, introducing conformational flexibility. This contrasts with the target compound’s rigid phenylamino-oxoethyl group, which may restrict rotational freedom .

Ester Variations

- Methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate (CAS 343375-20-2): Contains a dimethylamino-methylidene group conjugated to a ketone, enabling resonance stabilization. This electronic effect differs from the target compound’s non-conjugated methylphenylamino group .

Physical and Spectroscopic Data

Biological Activity

The compound 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources of scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C13H15N1O3S1

- Molecular Weight: Approximately 265.33 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and an amine group that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key areas of activity include:

- Anticancer Properties: The compound has been studied for its potential as a CDK2 (Cyclin-dependent kinase 2) inhibitor, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of tumor growth .

- Antioxidant Activity: The compound may also exert antioxidant effects by modulating the Nrf2-Keap1 pathway, which is vital for cellular defense against oxidative stress. This modulation can have implications for treating diseases associated with oxidative damage .

-

CDK2 Inhibition:

- The compound acts as a CDK2 degrader, promoting the degradation of CDK2 and thereby inhibiting its activity. This mechanism is significant in cancer therapy, as CDK2 is often overexpressed in various cancers.

- Case Study: A study demonstrated that compounds similar to this compound effectively reduced tumor size in xenograft models by targeting CDK2 .

-

Nrf2 Activation:

- By inhibiting the Keap1-Nrf2 protein-protein interaction (PPI), the compound enhances the expression of antioxidant genes, providing protection against oxidative stress.

- Research Findings: Studies have shown that modifications to the thiophene structure can enhance binding affinity to Keap1, thereby increasing Nrf2 activation and subsequent antioxidant response .

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | CDK2 inhibition | |

| Antioxidant | Nrf2 activation via Keap1 inhibition | |

| Potential anti-inflammatory | Modulation of oxidative stress pathways |

Case Study 1: Anticancer Efficacy

In a preclinical trial involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The study measured cell viability using MTT assays and found that at concentrations above 10 µM, there was over a 50% reduction in cell viability across multiple cancer types.

Case Study 2: Neuroprotective Effects

A separate study assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved neuronal survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.